molecular formula C16H13N3O2 B5107875 4-methyl-N-(2-nitrophenyl)-2-quinolinamine

4-methyl-N-(2-nitrophenyl)-2-quinolinamine

Cat. No. B5107875
M. Wt: 279.29 g/mol
InChI Key: LCNRBCIQBAFLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-nitrophenyl)-2-quinolinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has been studied for its unique properties and potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-nitrophenyl)-2-quinolinamine is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis in cancer cells. It has been shown to activate the caspase pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-methyl-N-(2-nitrophenyl)-2-quinolinamine has also been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-(2-nitrophenyl)-2-quinolinamine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying cancer biology and for the development of anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 4-methyl-N-(2-nitrophenyl)-2-quinolinamine. One potential direction is the development of more potent and selective anti-cancer drugs based on this compound. Another potential direction is the study of its anti-inflammatory activity for the development of new treatments for inflammatory diseases. Additionally, the use of this compound in materials science and nanotechnology is an area of active research, with potential applications in the development of new materials and devices.

Synthesis Methods

The synthesis of 4-methyl-N-(2-nitrophenyl)-2-quinolinamine involves the reaction of 4-methylquinoline with 2-nitroaniline in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

The unique properties of 4-methyl-N-(2-nitrophenyl)-2-quinolinamine make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it has been studied for its potential as a drug candidate. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs.

properties

IUPAC Name

4-methyl-N-(2-nitrophenyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-10-16(17-13-7-3-2-6-12(11)13)18-14-8-4-5-9-15(14)19(20)21/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNRBCIQBAFLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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